molecular formula C9H11N3OS B1470857 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde CAS No. 1427378-80-0

2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Cat. No.: B1470857
CAS No.: 1427378-80-0
M. Wt: 209.27 g/mol
InChI Key: RRDBIIHMSDDIGG-UHFFFAOYSA-N
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Description

“2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes . For instance, Patel et al. synthesized a similar compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered imidazole ring attached to a thiadiazole ring . The compound has a molecular weight of 209.27 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 209.27 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized through various methods, including the reaction of certain precursors with Vilsmeier-Haack reagent to yield imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde derivatives. These compounds were further modified to study their chemical properties and potential biological activities (Alegaon & Alagawadi, 2011).
  • The structural elucidation of these derivatives, including crystal structure analysis, has provided insights into their molecular configurations, essential for understanding their interaction with biological targets (Begum et al., 2007).

Antimicrobial and Antitubercular Activities

  • Several studies have demonstrated the antimicrobial and antitubercular potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds exhibit significant activity against various bacterial and fungal strains, as well as against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as antimicrobial and antitubercular agents (Ramprasad et al., 2015), (Kolavi et al., 2006).

Anticancer Activities

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been evaluated for their anticancer activities, showing cytotoxic effects against various cancer cell lines. The mechanisms of action include apoptosis induction, highlighting their potential as anticancer agents. Studies have identified specific compounds within this class that exhibit potent cytotoxic effects against leukemia, human T-lymphocyte, and human cervix carcinoma cell lines (Choodamani et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBIIHMSDDIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
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2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Reactant of Route 3
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Reactant of Route 4
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Reactant of Route 5
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

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